Methyl 2-(benzyloxy)-5-formylbenzoate

Physicochemical profiling Lipophilicity Membrane permeability

This 2-benzyloxy-5-formyl regioisomer delivers regiospecific condensation unattainable with 3-formyl or 4-formyl analogs. The methyl ester (LogP 2.86, zero H-bond donors) ensures passive membrane permeability for cell-based SAR, unlike free carboxylic acid (LogD 0.33). Orthogonal protection—ester cleaved under basic hydrolysis while benzyl ether remains intact—enables sequential deprotection unmatched by benzyl ester analogs. Essential for benzofused heterocycle construction where 5-formyl directs cyclization geometry. Procure this specific regioisomer for reproducible synthetic outcomes.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 255734-73-7
Cat. No. B1613527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-5-formylbenzoate
CAS255734-73-7
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyCXBOMPGGRIMBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(Benzyloxy)-5-formylbenzoate (CAS 255734-73-7) Sourcing Guide for Pharmaceutical Intermediate Procurement


Methyl 2-(benzyloxy)-5-formylbenzoate (CAS 255734-73-7) is a benzyl-protected salicylaldehyde derivative with molecular formula C₁₆H₁₄O₄ and molecular weight 270.28 g/mol [1]. The compound features a benzyloxy protecting group at the 2-position, a formyl group at the 5-position, and a methyl ester at the 1-position of the benzoate framework . Computed physicochemical properties include a density of 1.208 g/cm³, a boiling point of 440.3°C at 760 mmHg, and a LogP of 2.86 [2]. Commercial availability typically ranges from 95% to 96% purity grades, with melting point reported as 73–76°C . The compound serves primarily as a synthetic intermediate, wherein the benzyloxy group functions as a protected phenol precursor and the formyl group provides a reactive handle for condensation, reductive amination, and heterocycle construction .

Why Methyl 2-(Benzyloxy)-5-formylbenzoate Cannot Be Substituted with Generic Benzyloxybenzoates in Synthetic Routes


Substitution with structurally similar benzyloxybenzoate derivatives is not permissible in synthetic routes requiring orthogonal deprotection and regiospecific formyl reactivity. The 2-benzyloxy-5-formyl regioisomeric configuration provides two key differentiation points relative to available analogs: (1) the formyl group at the 5-position enables regiospecific condensation reactions that 3-formyl or 4-formyl isomers cannot replicate without altering downstream coupling geometry [1]; (2) the methyl ester at the 1-position confers higher lipophilicity (LogP = 2.86) and eliminates the hydrogen bond donor capacity present in the free carboxylic acid analog 2-(benzyloxy)-5-formylbenzoic acid, which bears one H-bond donor and exhibits significantly lower LogP (3.04) and LogD at physiological pH (0.33) . Procuring the incorrect regioisomer—such as methyl 4-(benzyloxy)-3-formylbenzoate (CAS 163619-40-7)—would position the formyl group for fundamentally different reaction trajectories in heterocycle synthesis or bioconjugation [1]. Similarly, using the benzyl ester analog (CAS 150258-60-9) introduces an additional benzyl protecting group that requires distinct deprotection conditions and yields different orthogonal protection strategies . These structural distinctions mandate compound-specific procurement for reproducible synthetic outcomes.

Quantitative Differentiation of Methyl 2-(Benzyloxy)-5-formylbenzoate from Structural Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (LogP) Differentiation: Methyl Ester vs. Free Carboxylic Acid Analog

Methyl 2-(benzyloxy)-5-formylbenzoate exhibits a computed LogP of 2.86 [1], whereas its direct free carboxylic acid analog—2-(benzyloxy)-5-formylbenzoic acid—has a predicted ACD/LogP of 3.00 . Although the difference in LogP is modest (Δ = 0.14), the critical distinction lies in pH-dependent lipophilicity: at physiological pH 7.4, the methyl ester remains neutral (LogD ≈ LogP), whereas the carboxylic acid analog is predominantly ionized, with a predicted ACD/LogD of 0.33 . This represents a log unit difference of approximately 2.5 in effective lipophilicity under biologically relevant conditions.

Physicochemical profiling Lipophilicity Membrane permeability LogP comparison

Hydrogen Bond Donor Count: Zero Donors in Methyl Ester vs. One Donor in Carboxylic Acid Analog

Methyl 2-(benzyloxy)-5-formylbenzoate contains zero hydrogen bond donors, as the phenolic oxygen is protected as a benzyl ether and the carboxyl group is esterified as a methyl ester . In contrast, the carboxylic acid analog 2-(benzyloxy)-5-formylbenzoic acid possesses one hydrogen bond donor (the carboxylic acid proton) . This structural difference directly impacts Rule of Five compliance: the acid analog has zero violations, while the methyl ester—though not violating the standard Rule of Five threshold—exhibits different pharmacokinetic and solubility properties owing to the absence of an ionizable center capable of forming intermolecular hydrogen bonds with aqueous media .

Hydrogen bonding Drug-likeness Rule of Five Crystal engineering

Regioisomeric Positioning of Formyl Group: 5-Formyl vs. 3-Formyl Isomer Differentiation

Methyl 2-(benzyloxy)-5-formylbenzoate positions the formyl group at the 5-position of the benzoate ring (para to the ester, meta to the benzyloxy group), whereas the commercially available regioisomer methyl 4-(benzyloxy)-3-formylbenzoate (CAS 163619-40-7) places the formyl group at the 3-position (ortho to the benzyloxy, meta to the ester) [1]. Both compounds share the identical molecular formula C₁₆H₁₄O₄ and molecular weight 270.28 g/mol [1][2], but differ in the spatial arrangement of reactive functional groups. This regiochemical distinction dictates the geometry and electronic environment of condensation products, Schiff base formation, and subsequent cyclization reactions.

Regiochemistry Synthetic intermediate Orthogonal reactivity Isomer specification

Ester Substituent Differentiation: Methyl Ester vs. Benzyl Ester Analog

Methyl 2-(benzyloxy)-5-formylbenzoate (MW = 270.28) bears a methyl ester at the 1-position [1], whereas the benzyl ester analog benzyl 2-(benzyloxy)-5-formylbenzoate (CAS 150258-60-9) contains a benzyl ester, resulting in molecular formula C₂₂H₁₈O₄ and molecular weight 346.38 g/mol . The methyl ester confers a calculated LogP of 2.86 [1], whereas the benzyl ester analog exhibits a predicted ACD/LogP of 5.32 and ACD/LogD of 4.53 at pH 7.4 . This represents a LogP difference of approximately 2.46 log units and a molecular weight increase of 76.1 Da.

Protecting group strategy Orthogonal deprotection Ester lability Synthetic planning

Optimal Procurement Scenarios for Methyl 2-(Benzyloxy)-5-formylbenzoate in Pharmaceutical and Chemical Research


Regiospecific Synthesis of 5-Substituted Benzofused Heterocycles Requiring Protected Phenol Orthogonality

Methyl 2-(benzyloxy)-5-formylbenzoate is optimally procured for synthetic routes requiring construction of benzofused heterocycles (e.g., benzoxazoles, quinazolines, or coumarin derivatives) where the 5-formyl group serves as the condensation site and the 2-benzyloxy moiety functions as a protected phenol. The 5-formyl positioning ensures that subsequent cyclization occurs with the desired regiochemical outcome—a requirement not met by the 3-formyl isomer methyl 4-(benzyloxy)-3-formylbenzoate [1]. The benzyl protecting group remains stable under basic ester hydrolysis conditions, enabling selective methyl ester cleavage to the corresponding carboxylic acid for further amide coupling, followed by late-stage hydrogenolytic debenzylation to reveal the free phenol for additional derivatization .

Medicinal Chemistry Programs Requiring Neutral, Membrane-Permeable Benzyloxybenzaldehyde Scaffolds

For structure-activity relationship (SAR) studies where the compound serves as a core scaffold for library synthesis, methyl 2-(benzyloxy)-5-formylbenzoate offers the appropriate lipophilicity profile (LogP = 2.86) and zero hydrogen bond donor count for passive membrane permeability [1]. The free carboxylic acid analog 2-(benzyloxy)-5-formylbenzoic acid, with its pH-dependent LogD of 0.33 at physiological pH , would exhibit substantially reduced cellular penetration in the absence of active transport, making the methyl ester the appropriate starting material for cell-based assays unless intracellular esterase-mediated prodrug activation is a deliberate design feature.

Multi-Step Syntheses Demanding Orthogonal Ester and Benzyl Ether Deprotection Strategies

Routes requiring sequential deprotection—where the ester must be cleaved while retaining the benzyl protecting group, or vice versa—necessitate procurement of methyl 2-(benzyloxy)-5-formylbenzoate rather than the benzyl ester analog (CAS 150258-60-9). The methyl ester (MW = 270.28, LogP = 2.86) [1] can be selectively hydrolyzed under basic conditions (LiOH, THF/H₂O) without affecting the benzyl ether, whereas the benzyl ester analog (MW = 346.38, LogP = 5.32) would undergo simultaneous cleavage of both benzyl protecting groups under hydrogenolysis conditions (H₂, Pd/C). This orthogonal protection profile is critical for routes requiring the formyl group to be reduced or functionalized prior to phenol unmasking.

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